2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
For instance, they can undergo a Suzuki–Miyaura (SM) cross-coupling reaction , which involves the formation of a new Pd–C bond through oxidative addition and transmetalation .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
tuberculosis , indicating that they may have antimicrobial effects.
Action Environment
The synthesis of benzothiazole compounds has been related to green chemistry , suggesting that environmental considerations may play a role in their production.
Biochemical Analysis
Biochemical Properties
2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. For instance, it interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase, by forming stable complexes that inhibit enzyme activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can either be competitive or non-competitive, depending on the enzyme and the specific interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At higher doses, toxic effects have been observed, including liver and kidney damage, as well as disruptions in normal cellular processes. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and subsequent elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization to various cellular compartments . The compound’s distribution is influenced by factors such as tissue type and the presence of specific transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid typically involves the following steps:
Formation of 6-Methyl-1,3-benzothiazole: This can be achieved by the cyclization of 2-aminothiophenol with acetic anhydride under acidic conditions.
Carbamoylation: The 6-methyl-1,3-benzothiazole is then reacted with an isocyanate derivative to introduce the carbamoyl group.
Coupling with Benzoic Acid: The final step involves coupling the carbamoylated benzothiazole with benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of the target compound.
2-Amino-6-ethoxybenzothiazole: Similar structure with an ethoxy group instead of a carbamoyl group.
2-Amino-6-hydroxybenzothiazole: Contains a hydroxy group instead of a carbamoyl group.
Uniqueness
2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDNEHOSTWLKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.